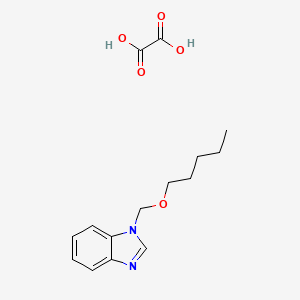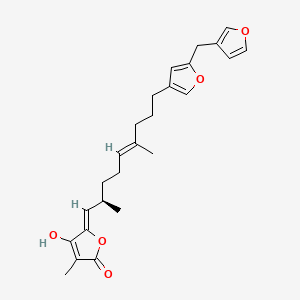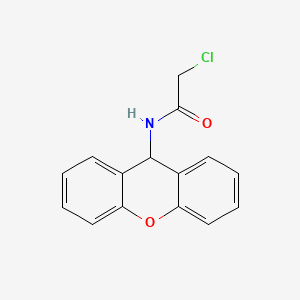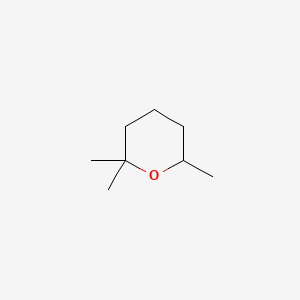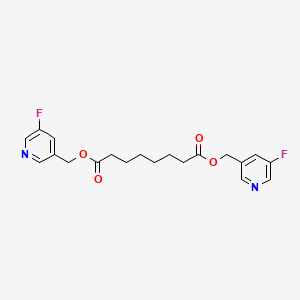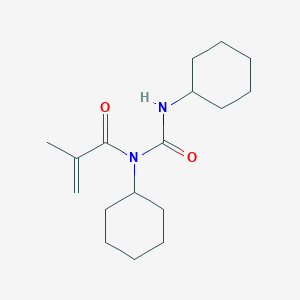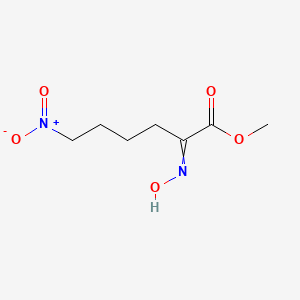
Methyl 2-(hydroxyimino)-6-nitrohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(hydroxyimino)-6-nitrohexanoate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a hydroxyimino group (-C=NOH) and a nitro group (-NO2) attached to a hexanoate ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxyimino)-6-nitrohexanoate typically involves the reaction of a suitable precursor with nitrosating agents. One common method is the nitrosation of substituted malonic esters, followed by oximation. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation and oximation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(hydroxyimino)-6-nitrohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and oxime derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
The major products formed from these reactions include various nitro, amine, and substituted oxime derivatives, which can be further utilized in synthetic chemistry and industrial applications .
Aplicaciones Científicas De Investigación
Methyl 2-(hydroxyimino)-6-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of Methyl 2-(hydroxyimino)-6-nitrohexanoate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The nitro group can undergo redox reactions, generating reactive intermediates that can modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(hydroxyimino)-3-phenyl-propionate: Similar in structure but with a phenyl group instead of a nitro group.
Ethyl 2-cyano-2-(hydroxyimino)acetate: Contains a cyano group and is used in peptide synthesis.
2-[(hydroxyimino)methyl]phenol: Features a phenolic group and is used in various synthetic applications
Uniqueness
Methyl 2-(hydroxyimino)-6-nitrohexanoate is unique due to the presence of both a hydroxyimino and a nitro group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
26074-64-6 |
|---|---|
Fórmula molecular |
C7H12N2O5 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
methyl 2-hydroxyimino-6-nitrohexanoate |
InChI |
InChI=1S/C7H12N2O5/c1-14-7(10)6(8-11)4-2-3-5-9(12)13/h11H,2-5H2,1H3 |
Clave InChI |
OUVUZBPGGAENBW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=NO)CCCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


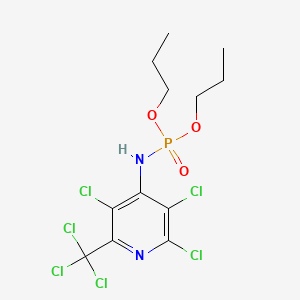
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)

